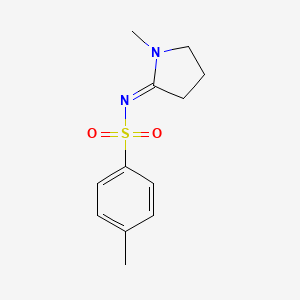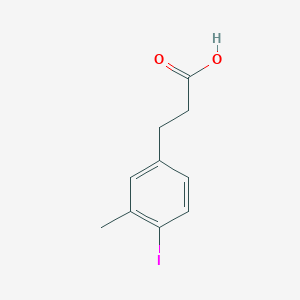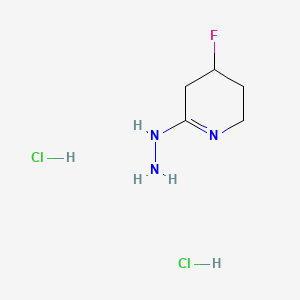
(4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines
準備方法
The synthesis of (4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of a pyridine precursor with a fluorinating agent such as cobalt trifluoride (CoF3) at elevated temperatures . The reaction conditions must be carefully controlled to achieve the desired product with high purity and yield.
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety and efficiency.
化学反応の分析
(4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce fluorinated tetrahydropyridine derivatives.
科学的研究の応用
(4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s fluorinated structure makes it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound may be investigated for its potential use in drug development and medicinal chemistry.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.
作用機序
The mechanism of action of (4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
類似化合物との比較
(4-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride can be compared with other similar compounds, such as:
- 3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
- 6-(4-Fluoro-phenyl)-2,3,4,5-tetrahydro-pyridine
- 6-Acetyl-2,3,4,5-tetrahydropyridine
These compounds share structural similarities but differ in their specific functional groups and fluorine substitution patterns. The uniqueness of this compound lies in its specific fluorine substitution and hydrazine moiety, which can impart distinct chemical and biological properties.
特性
分子式 |
C5H12Cl2FN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC名 |
(4-fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10FN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h4H,1-3,7H2,(H,8,9);2*1H |
InChIキー |
GNEIRUQCTAPYTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(CC1F)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




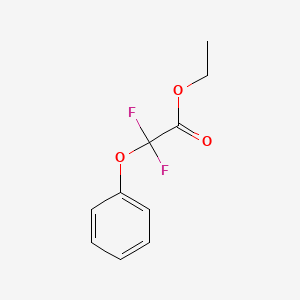
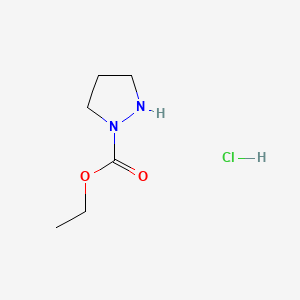
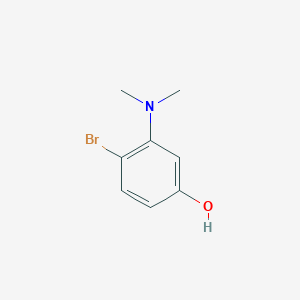
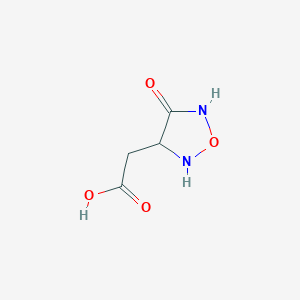

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12331029.png)
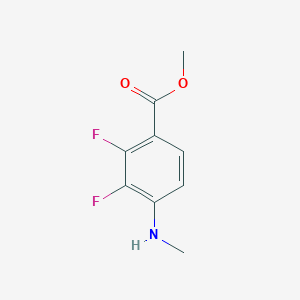
![5-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B12331035.png)
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)

